Methyl 5-aminothiophene-2-carboxylate
Overview
Description
Methyl 5-aminothiophene-2-carboxylate is a chemical compound of interest in various fields, including organic synthesis, medicine, dyes, and pesticides. Its molecular structure and properties enable it to participate in a wide range of chemical reactions, making it a versatile intermediate in chemical research.
Synthesis Analysis
The synthesis of Methyl 5-aminothiophene-2-carboxylate derivatives can be achieved through various methods, including Chan-Lam cross-coupling reactions. This method allows the cross-coupling of methyl 2-aminothiophene-3-carboxylate with arylboronic acids and potassium aryltrifluoroborate salts, yielding products in moderate to good yields and tolerating a broad range of functional groups (Rizwan et al., 2015).
Molecular Structure Analysis
The molecular structure of methyl 3-aminothiophene-2-carboxylate (a related compound) has been determined through single crystal X-ray diffraction analysis. It crystallizes in the monoclinic crystal system and exhibits various inter- and intra-interactions, such as N–H⋯O and N–H⋯N hydrogen bond interactions, which are crucial for its chemical behavior (Tao et al., 2020).
Chemical Reactions and Properties
Methyl 5-aminothiophene-2-carboxylate participates in various chemical reactions, including the synthesis of thiophene derivatives with unique photophysical properties. These reactions typically involve interactions with active electrophilic or nucleophilic centers, leading to products with significant fluorescence properties (Lugovik et al., 2017).
Physical Properties Analysis
The physical properties of Methyl 5-aminothiophene-2-carboxylate derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular interactions and packing in the crystal lattice. The dispersion energy dominates in the crystal packing, affecting its stability and reactivity (Tao et al., 2020).
Chemical Properties Analysis
The chemical properties of Methyl 5-aminothiophene-2-carboxylate, including its reactivity and the types of chemical reactions it can undergo, are determined by the functional groups present in its structure. Its amino and carboxyl groups make it a flexible molecule for various chemical transformations, enabling the synthesis of a wide range of thiophene derivatives with diverse applications in organic chemistry (Lugovik et al., 2017).
Scientific Research Applications
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Pharmaceutical Products
- Methyl-3-aminothiophene-2-carboxylate (matc) is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
- The outcomes of these applications are the production of various pharmaceutical drugs, each with their own therapeutic effects .
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Agrochemical Products
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Chemical Research
- Methyl 5-aminothiophene-2-carboxylate is often used in chemical research as a building block or intermediate in the synthesis of more complex molecules .
- The specific methods of application or experimental procedures can vary widely depending on the target molecule being synthesized. Typically, this involves reactions under controlled conditions with various reagents .
- The outcomes of these applications are the production of a wide range of chemical compounds for further study or use .
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Molecular Simulations
- Methyl 5-aminothiophene-2-carboxylate can also be used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- The methods of application involve creating a digital model of the molecule and then using computational algorithms to simulate its behavior under various conditions .
- The outcomes of these simulations can provide valuable insights into the properties and behavior of the molecule, which can inform further research and applications .
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Material Science
- Methyl 5-aminothiophene-2-carboxylate can be used in the field of material science. It can be used as a building block in the synthesis of various materials .
- The specific methods of application or experimental procedures can vary widely depending on the target material being synthesized .
- The outcomes of these applications are the production of a wide range of materials for further study or use .
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Crystallography
- Methyl 5-aminothiophene-2-carboxylate can be used in crystallography studies . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P21/c space group .
- The methods of application involve creating a crystal of the molecule and then using X-ray diffraction to study its structure .
- The outcomes of these studies can provide valuable insights into the properties and behavior of the molecule, which can inform further research and applications .
Safety And Hazards
The safety information available indicates that “Methyl 5-aminothiophene-2-carboxylate” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-aminothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQTUMGJWXJMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427942 | |
Record name | Methyl 5-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminothiophene-2-carboxylate | |
CAS RN |
14597-58-1 | |
Record name | Methyl 5-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-amino-2-thiophenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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